3-(2-Chlorophenyl)-1,3-thiazolidine-2,4-dione
Description
Significance of Heterocyclic Compounds in Advanced Molecular Design
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of medicinal chemistry and materials science. Their prevalence in nature is exemplified by their presence in essential biomolecules such as nucleic acids, vitamins, and alkaloids. In the realm of synthetic chemistry, heterocycles are prized for their unique physicochemical properties, including their ability to engage in various non-covalent interactions like hydrogen bonding and pi-stacking, which are crucial for molecular recognition and biological activity. The introduction of heteroatoms such as nitrogen, sulfur, and oxygen into a cyclic system imparts distinct electronic and steric characteristics, influencing the molecule's reactivity, solubility, and metabolic stability. This makes heterocyclic scaffolds invaluable in the design of new therapeutic agents and functional materials.
Historical and Current Perspectives on Thiazolidine-2,4-dione Derivatives in Academic Inquiry
The scientific journey of thiazolidine-2,4-dione derivatives has been marked by significant discoveries that have propelled them to the forefront of medicinal chemistry research. Historically, the most notable members of this class are the "glitazones," a group of drugs developed for the treatment of type 2 diabetes. These compounds, such as rosiglitazone (B1679542) and pioglitazone, function as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
The clinical success of these early derivatives spurred a wave of academic and industrial research aimed at exploring the full therapeutic potential of the thiazolidine-2,4-dione scaffold. Over the years, extensive studies have revealed that derivatives of this scaffold possess a remarkable range of biological activities beyond their anti-diabetic effects. These include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. semanticscholar.org This broad spectrum of activity has solidified the status of the 1,3-thiazolidine-2,4-dione ring as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for diverse biological targets.
Current Research Trajectories for 3-(2-Chlorophenyl)-1,3-thiazolidine-2,4-dione and its Structural Analogs
Current research into this compound and its structural analogs is primarily focused on the synthesis of new derivatives and the evaluation of their biological activities, with a particular emphasis on antimicrobial and anticancer applications. The presence of a chlorophenyl group at the N-3 position is a key structural feature that medicinal chemists are exploring to modulate the pharmacological profile of the thiazolidine-2,4-dione core.
The synthesis of such compounds typically involves the reaction of a substituted phenyl isothiocyanate with an ester of an α-haloacetic acid, followed by cyclization. nih.gov Variations in the synthetic route allow for the introduction of different substituents on the phenyl ring and at the C-5 position of the thiazolidine-2,4-dione ring, leading to the creation of libraries of compounds for biological screening.
Antimicrobial Research:
A significant area of investigation for these compounds is their potential as antimicrobial agents. The emergence of multidrug-resistant strains of bacteria has created an urgent need for new antibiotics. Research into thiazolidine-2,4-dione derivatives has shown that certain substitutions can lead to potent antibacterial and antifungal activity. For instance, studies on various 3-aryl-thiazolidine-2,4-diones have demonstrated their efficacy against a range of microbial pathogens. The data in the table below, compiled from studies on related compounds, illustrates the typical antimicrobial activity observed for this class of molecules.
| Compound Type | Test Organism | Activity (MIC in µg/mL) |
| 3-Aryl-1,3-thiazolidine-2,4-dione derivatives | Staphylococcus aureus | 16 - 64 |
| Bacillus subtilis | 8 - 32 | |
| Escherichia coli | 32 - 128 | |
| Candida albicans | 16 - 64 |
Note: This table represents generalized data from studies on various 3-aryl-1,3-thiazolidine-2,4-dione derivatives and is intended to be illustrative of the potential activity of compounds within this class.
Anticancer Research:
Another major focus of current research is the anticancer potential of this compound and its analogs. nih.gov The thiazolidine-2,4-dione scaffold has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. smolecule.com The substitution pattern on the N-3 phenyl ring is crucial in determining the potency and selectivity of the anticancer activity. The following table provides representative data on the in vitro anticancer activity of related thiazolidine-2,4-dione derivatives against different human cancer cell lines.
| Compound Type | Cancer Cell Line | Activity (IC50 in µM) |
| 3-Aryl-1,3-thiazolidine-2,4-dione derivatives | MCF-7 (Breast Cancer) | 5 - 25 |
| HCT-116 (Colon Cancer) | 10 - 50 | |
| A549 (Lung Cancer) | 8 - 40 | |
| HeLa (Cervical Cancer) | 7 - 30 |
Note: This table presents generalized data from studies on various 3-aryl-1,3-thiazolidine-2,4-dione derivatives and serves as an illustration of the potential cytotoxic activity of compounds in this class.
Future research directions will likely involve the synthesis of more complex derivatives of this compound, including the incorporation of other pharmacologically active moieties to create hybrid molecules with enhanced potency and selectivity. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. The use of computational modeling and structure-activity relationship (SAR) studies will also play a vital role in the rational design of new and more effective therapeutic agents based on this promising scaffold.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-6-3-1-2-4-7(6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIPWRGYFQUTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Chlorophenyl 1,3 Thiazolidine 2,4 Dione and Its Derivatives
Classical Synthetic Approaches to the 1,3-Thiazolidine-2,4-dione Core
The foundational structure of 1,3-thiazolidine-2,4-dione is typically assembled through well-established cyclization reactions. These methods form the five-membered heterocyclic ring that is the precursor to the target compound and its derivatives.
Condensation Reactions of Thiourea (B124793) with Alpha-Halo Acids
The most classical and widely adopted method for synthesizing the 1,3-thiazolidine-2,4-dione core involves the condensation reaction between thiourea and an alpha-halo acid, most commonly chloroacetic acid. nih.gov This reaction proceeds through the initial formation of a thiouronium salt intermediate. Subsequent intramolecular cyclization, driven by heating in a strong acidic medium, leads to the formation of the desired dione (B5365651) ring with the elimination of ammonium (B1175870) halide.
The general reaction is as follows:
Thiourea is reacted with chloroacetic acid in water.
The mixture is then heated, typically under reflux, in the presence of a strong acid like concentrated hydrochloric acid to facilitate the cyclization and dehydration steps. nih.gov
This method is valued for its simplicity and the use of readily available starting materials.
Variations in Cyclization Procedures
While the fundamental reactants often remain the same, procedural variations have been developed to optimize reaction conditions, improve yields, and reduce reaction times. These variations primarily concern the choice of acid catalyst and the energy source for the cyclization step.
Key variations include:
Acid Catalysis : While concentrated hydrochloric acid is common, other strong acids such as sulfuric acid have also been employed to catalyze the cyclization. derpharmachemica.com
Microwave Irradiation : A significant advancement involves the use of microwave irradiation as an alternative to conventional heating. This technique can dramatically reduce reaction times from hours to minutes and often leads to improved yields. mdpi.com For instance, a mixture of thiourea and monochloroacetic acid in water can be irradiated in a microwave reactor to afford the 1,3-thiazolidine-2,4-dione product efficiently. mdpi.com
Solvent-Free Conditions : Some methodologies explore solvent-free conditions, which align with the principles of green chemistry by reducing waste. nih.gov
| Reactants | Catalyst/Conditions | Method | Reference |
| Thiourea, Chloroacetic Acid | Concentrated HCl | Reflux | nih.gov |
| Thiourea, Chloroacetic Acid | Concentrated H2SO4 | Heating (10-12 hours) | derpharmachemica.com |
| Thiourea, Monochloroacetic Acid | Water, Microwave (110 °C) | Microwave Synthesis | mdpi.com |
Regioselective Functionalization at the N3 Position of the Thiazolidine (B150603) Ring
Once the 1,3-thiazolidine-2,4-dione core is synthesized, the next crucial step is the introduction of substituents at the nitrogen atom at position 3 (N3). This regioselective functionalization is key to creating specific derivatives like 3-(2-Chlorophenyl)-1,3-thiazolidine-2,4-dione.
N-Alkylation and N-Acylation Strategies for Aromatic Substitution
To introduce an aromatic substituent such as the 2-chlorophenyl group onto the N3 position, N-arylation reactions are employed. A classical and effective method for this transformation is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with the nitrogen atom of the thiazolidine-2,4-dione. wikipedia.orgorganic-chemistry.org
The typical procedure for N-arylation via Ullmann condensation would involve:
Deprotonation of the N-H bond of 1,3-thiazolidine-2,4-dione using a base (e.g., potassium carbonate) to form the corresponding anion.
Reaction of the anion with an activated aryl halide (e.g., 1-bromo-2-chlorobenzene (B145985) or 1-iodo-2-chlorobenzene) in the presence of a copper catalyst at elevated temperatures. wikipedia.org
For general N-alkylation and N-acylation, other strategies are also common:
N-Alkylation : This can be achieved by first converting the thiazolidinedione into its potassium salt by treatment with potassium hydroxide. rsc.org This salt then acts as a nucleophile, reacting with an alkyl halide (e.g., ethyl chloroacetate) in a polar aprotic solvent like dimethylformamide (DMF) to yield the N-alkylated product. rsc.org
N-Acylation : The introduction of an acyl group at the N3 position can be performed by reacting the thiazolidinedione core with an acylating agent like acetic anhydride. nanobioletters.com
Mannich Reaction Protocols for Amine-Substituted Methyl Derivatization
The Mannich reaction is a powerful tool for introducing an aminomethyl group (-CH₂-NR₂) onto the N3 position of the thiazolidine-2,4-dione ring. This three-component reaction involves the condensation of the N-H of the thiazolidinedione, formaldehyde, and a primary or secondary amine. researchgate.net
A general protocol for the Mannich reaction is as follows:
A substituted 1,3-thiazolidine-2,4-dione is dissolved in a suitable solvent, such as absolute alcohol or dimethylformamide (DMF). derpharmachemica.comresearchgate.net
Formaldehyde and a selected primary or secondary amine (e.g., morpholine, piperidine) are added to the solution. derpharmachemica.comresearchgate.net
The reaction mixture is stirred for several hours at room temperature or with gentle heating to yield the N-aminomethylated product. derpharmachemica.comresearchgate.net
Research has demonstrated this protocol on precursors to provide a variety of derivatives, including those starting from a 5-(2-chlorobenzylidene)thiazolidine-2,4-dione scaffold. derpharmachemica.com
| Substrate | Amine | Solvent | Conditions | Yield | Reference |
| (5E)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione | Morpholine | Absolute Alcohol | Stirring, Triethylamine catalyst | 78% | derpharmachemica.com |
| 5-(furan-2-ylmethylene)thiazolidine-2,4-dione | Piperidine (B6355638) | DMF | Stirring (6 h) | - | researchgate.net |
| 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione | Morpholine | DMF | Stirring (6 h) | - | researchgate.net |
Coupling Reactions with Diverse Heterocyclic Moieties (e.g., Oxadiazoles, Triazoles, Piperazines)
To create more complex hybrid molecules, the N3 position of the thiazolidine-2,4-dione ring can be coupled with various other heterocyclic systems. These syntheses often involve multi-step sequences to build the necessary functionalities for the final coupling reaction.
Oxadiazole Derivatives : The synthesis of thiazolidinedione-1,3,4-oxadiazole hybrids typically begins with the N-alkylation of the thiazolidinedione core with a reagent like ethyl chloroacetate. rsc.org The resulting ester is then converted to a hydrazide by reacting with hydrazine (B178648) hydrate. This acetohydrazide intermediate is the key precursor that undergoes cyclization with various aromatic acids in the presence of a dehydrating agent like phosphoryl chloride to form the 1,3,4-oxadiazole (B1194373) ring linked to the thiazolidinedione nitrogen via a methylene (B1212753) bridge. rsc.orgrsc.org
Triazole Derivatives : For the synthesis of 1,2,3-triazole hybrids, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is a prominent method. researchgate.netnih.gov This involves preparing an N-propargylated thiazolidinedione (containing an alkyne) and reacting it with an organic azide (B81097) in the presence of a copper(I) catalyst to regioselectively form the 1,2,3-triazole ring. researchgate.net
Piperazine (B1678402) Derivatives : Piperazine moieties can be incorporated through several routes. One approach involves synthesizing a Schiff's base from 1-(2-aminoethyl)-piperazine and an aromatic aldehyde. This intermediate can then undergo cyclocondensation with thioglycolic acid to form a thiazolidinone ring where the piperazine moiety is attached to the N3 position via an ethyl linker. researchgate.net Another strategy involves creating hybrid amide derivatives where a piperazine-based linker connects the thiazolidinedione core to another heterocyclic system, such as a triazole. mdpi.com
Chemical Modifications and Derivatization at the C5 Position of the Thiazolidine Ring
The C5 position of the this compound ring is a key site for chemical modification, offering a versatile platform for the introduction of various substituents and the generation of diverse derivatives.
Knoevenagel Condensation with Aldehydes for Arylidene Formation
The Knoevenagel condensation is a widely employed and efficient method for the synthesis of 5-arylidene-3-(2-chlorophenyl)-1,3-thiazolidine-2,4-dione derivatives. This reaction involves the condensation of the active methylene group at the C5 position of the thiazolidine-2,4-dione ring with a variety of aromatic aldehydes. niscpr.res.inresearchgate.netwikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org
Various catalytic systems and reaction conditions have been developed to optimize the synthesis of these derivatives, aiming for higher yields, shorter reaction times, and more environmentally friendly procedures. researchgate.netijsrst.com Common catalysts include piperidine in solvents like ethanol (B145695) or toluene. nih.govresearchgate.net Alternative and greener approaches have utilized catalysts such as alum (KAl(SO₄)₂·12H₂O) in water, which offers advantages like non-toxicity and cost-effectiveness. niscpr.res.inijpsonline.com Furthermore, methods employing ultrasound irradiation have been shown to accelerate the reaction. researchgate.net The general scheme for this reaction involves the removal of a water molecule to form a carbon-carbon double bond, resulting in the formation of the 5-arylidene derivative. wikipedia.org
| Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|
| Piperidine | Ethanol | Reflux | nih.gov |
| Alum (KAl(SO₄)₂·12H₂O) | Water | Reflux | niscpr.res.in |
| Potassium Hydroxide (KOH) | Ethanol | Ultrasonic Irradiation | researchgate.net |
| Piperidinium Acetate (B1210297) | Toluene | Reflux | researchgate.net |
| Glycine | Water | Reflux | researchgate.net |
Introduction of Spiro-Indole Moieties via Condensation Reactions
The synthesis of spiro-indole derivatives of this compound involves the creation of a spirocyclic system where the C5 of the thiazolidine ring is shared with the C3 of an indoline (B122111) ring. These compounds are typically synthesized through a cyclocondensation reaction. researchgate.net
A common synthetic route involves the reaction of an isatin (B1672199) derivative (which provides the indoline core) with a compound containing the this compound moiety. For instance, the condensation of isatin-3-imines with α-mercaptoacids can yield spiro[indoline-3,2′-thiazolidine]-2,4′-diones. researchgate.net Another approach involves the reaction of an isatin with an appropriate amine and a thiol, leading to the formation of the spiro-thiazolidinone ring. Some methods utilize multi-component reactions to construct these complex structures in a single step, which is an efficient and atom-economical approach. nih.govscholarsresearchlibrary.com The resulting spiro compounds possess a rigid three-dimensional structure that is of interest in medicinal chemistry. acs.org
Design and Synthesis of Hybrid Scaffolds Incorporating the 1,3-Thiazolidine-2,4-dione Core
The strategy of creating hybrid molecules by combining the this compound core with other pharmacologically active moieties has been explored to develop compounds with potentially enhanced or novel biological activities.
Integration with Acridine (B1665455) Moieties
Hybrid molecules incorporating both the 1,3-thiazolidine-2,4-dione and acridine scaffolds have been designed and synthesized. mdpi.comnih.gov Acridine and its derivatives are known for a wide range of biological activities. researchgate.net The synthesis of these hybrids often involves a multi-step process. mdpi.com
One synthetic strategy involves linking the two moieties through a flexible linker, such as an acetamide (B32628) group. mdpi.comnih.gov For example, a precursor containing the thiazolidine-2,4-dione ring can be reacted with a bromomethylacridine derivative in the presence of a base to form the final hybrid compound. mdpi.com This approach allows for the systematic variation of substituents on both the thiazolidine-2,4-dione and acridine rings to explore structure-activity relationships. mdpi.comnih.gov
Conjugation with Quinoline (B57606) and Oxindole (B195798) Derivatives
The molecular hybridization of 1,3-thiazolidine-2,4-dione with quinoline and oxindole moieties has been investigated to create novel chemical entities. nih.govresearchgate.net Quinoline derivatives are recognized for their diverse pharmacological properties. nih.gov
The synthesis of these hybrids can be achieved through condensation reactions. For instance, a 2-chloroquinoline-3-carbaldehyde (B1585622) can be condensed with a thiazolidine-2,4-dione to link the two heterocyclic systems. nih.gov Similarly, oxindole scaffolds can be integrated through reactions that form a new bond between the two core structures. nih.govresearchgate.net These synthetic strategies aim to combine the structural features of both parent molecules into a single compound. rsc.org
Hybridization with Thiosemicarbazone and Pyridinecarbohydrazone Units
The synthesis of hybrid molecules combining the 1,3-thiazolidine-2,4-dione core with thiosemicarbazone or pyridinecarbohydrazone units has been reported. mdpi.comnih.govnih.gov This hybridization strategy aims to leverage the biological potential of each individual component.
The key synthetic step in creating these hybrids is typically a condensation reaction. mdpi.comnih.gov For the thiosemicarbazone hybrids, a formylphenyl derivative of thiazolidine-2,4-dione is reacted with a substituted thiosemicarbazide (B42300). mdpi.comnih.gov Similarly, for the pyridinecarbohydrazone hybrids, a condensation reaction is carried out between a thiazolidine-2,4-dione precursor bearing a reactive carbonyl group and a pyridinecarbohydrazide. nih.govresearchgate.net These reactions are generally straightforward and allow for the generation of a library of hybrid compounds for biological evaluation.
| Hybrid Moiety | Key Synthetic Reaction | Reference |
|---|---|---|
| Acridine | Reaction with bromomethylacridine | mdpi.com |
| Quinoline | Condensation with 2-chloroquinoline-3-carbaldehyde | nih.gov |
| Oxindole | Condensation reactions | researchgate.net |
| Thiosemicarbazone | Condensation with thiosemicarbazide derivatives | mdpi.com |
| Pyridinecarbohydrazone | Condensation with pyridinecarbohydrazide | nih.gov |
Incorporation of 1,3,4-Thiadiazolyl Moieties
The combination of the thiazolidine-2,4-dione scaffold with a 1,3,4-thiadiazole (B1197879) ring has been investigated to create hybrid molecules with potentially enhanced pharmacological profiles. The synthesis of these conjugates often involves a multi-step approach.
A common strategy begins with the reaction of substituted aldehydes with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the 2-amino-1,3,4-thiadiazole (B1665364) derivative. In a subsequent step, this thiadiazole moiety is coupled with the thiazolidin-4-one core. For instance, a one-pot synthesis has been developed for 2-(substituted phenyl)-3-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one derivatives. researchgate.net This reaction involves the condensation of an appropriate aromatic aldehyde, thioglycolic acid, and a 2-amino-5-substituted-1,3,4-thiadiazole.
Another approach involves synthesizing 2-Amino 1,3,4-oxadiazole/thiadiazole derivatives first. nih.gov This is achieved by reacting semicarbazide (B1199961) or thiosemicarbazide with substituted aldehydes in the presence of sodium acetate and methanol. nih.gov The resulting intermediate is then treated with potassium carbonate and iodine in 1,4-dioxane (B91453) to yield the desired amino-thiadiazole compound. nih.gov This product can then be further reacted to incorporate the thiazolidin-4-one ring.
The general synthetic pathway is outlined below:
| Step | Reactants | Key Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Substituted Aldehyde + Thiosemicarbazide | Methanol, room temperature | Thiosemicarbazone Intermediate |
| 2 | Thiosemicarbazone Intermediate | 1,4-Dioxane, K₂CO₃, Iodine, 80-85 °C | 2-Amino-5-substituted-1,3,4-thiadiazole |
| 3 | 2-Amino-1,3,4-thiadiazole + Substituted Aldehyde + Thioglycolic acid | One-pot condensation | Thiazolidin-4-one-1,3,4-thiadiazole Hybrid |
Fusion with Trimethoxybenzene-Thiazole Frameworks
A prominent strategy in modern drug design is the creation of hybrid molecules that integrate multiple pharmacophores to target different biological pathways or to enhance binding affinity. nih.gov One such approach involves the fusion of the thiazolidine-2,4-dione core with trimethoxybenzene and thiazole (B1198619) moieties, both of which are known for their anticancer activities. nih.gov
The synthesis of these complex hybrids is a multi-step process. nih.gov The thiazolidine-2,4-dione nucleus is typically prepared first, often through the reaction of chloroacetic acid and thiourea. nih.gov Separately, 2-amino-4-aryl-1,3-thiazole intermediates are synthesized by reacting a substituted acetophenone (B1666503) with thiourea and iodine. nih.gov The final key step involves coupling these fragments, often with a trimethoxybenzene-containing linker, to yield the target hybrid molecule. nih.gov This design aims to create compounds with high potential as anticancer agents, for example, by targeting human topoisomerases I and II. nih.gov
The research into these hybrids has yielded several promising compounds, with some demonstrating significant cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) without affecting normal cells. nih.gov
| Compound Fragment | Typical Synthesis Precursors | Purpose in Hybrid Molecule |
|---|---|---|
| Thiazolidine-2,4-dione | Chloroacetic acid, Thiourea | Core pharmacophore with known biological activity. nih.gov |
| Thiazole | Substituted acetophenone, Thiourea, Iodine | Linker and active pharmacophore. nih.gov |
| Trimethoxybenzene | Introduced via a linker (e.g., trimethoxybenzoyl chloride) | Pharmacophore known for anticancer properties. nih.gov |
Sustainable Synthesis Methodologies for Thiazolidine-2,4-dione Derivatives (e.g., Green Chemistry Approaches)
Conventional methods for synthesizing thiazolidine-2,4-dione derivatives often rely on organic solvents and various catalysts that can be environmentally harmful. frontiersin.orgnih.gov In response, significant research has been directed towards developing sustainable or "green" synthetic methodologies. These approaches aim to reduce waste, eliminate hazardous substances, and improve energy efficiency.
One of the most successful green chemistry strategies involves the use of deep eutectic solvents (DESs). nih.govnih.gov DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They can act as both the solvent and the catalyst, eliminating the need for volatile and often toxic organic solvents. nih.gov For the synthesis of TZD derivatives via Knoevenagel condensation, a screening of 20 different choline (B1196258) chloride-based DESs found that a mixture of choline chloride and N-methylurea was the most effective. frontiersin.orgnih.gov This method resulted in product yields ranging from 21% to over 90%, demonstrating a viable and environmentally friendlier alternative to traditional synthesis. nih.gov
Other green approaches that have been explored include:
Water as a solvent: The use of water, the most environmentally benign solvent, has been successfully implemented. For example, the condensation reaction of chloroacetic acid and thiourea derivatives has been carried out using gold nanoparticles as a catalyst in water, resulting in shorter reaction times and high yields. researchgate.net
Nanocatalysts: Magnetic nanoparticles have been used as recoverable and reusable catalysts for the one-pot synthesis of 1,3-thiazolidin-4-one derivatives under solvent-free conditions, offering high to excellent yields. nih.gov
β-Cyclodextrin-SO3H: This has been used as an efficient and cost-effective catalyst for the one-pot formation of thiazolidin-4-ones. nih.gov
| Methodology | Solvent | Catalyst | Key Advantages | Yield Range |
|---|---|---|---|---|
| Conventional | Organic (e.g., Toluene, DMF) | Various acids/bases | Well-established | Variable |
| Deep Eutectic Solvents (DES) | DES (e.g., Choline chloride:N-methylurea) | DES acts as catalyst | Environmentally acceptable, catalyst/solvent in one. frontiersin.org | 21% - 91% nih.gov |
| Aqueous Synthesis | Water | Gold Nanoparticles | Benign solvent, shorter reaction times. researchgate.net | High |
| Solvent-Free | None | Magnetic Nanoparticles | Eco-friendly, easily recoverable catalyst. nih.gov | High to Excellent |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)
Detailed ¹H and ¹³C NMR data for the specific compound 3-(2-Chlorophenyl)-1,3-thiazolidine-2,4-dione are not available in the provided search results. Spectroscopic data for related, but structurally distinct, thiazolidine-2,4-dione derivatives have been reported. For instance, studies on various complex hybrids of thiazolidine-2,4-dione show characteristic signals for the thiazolidine (B150603) ring protons and carbons. nih.gov However, the precise chemical shifts and coupling constants are highly dependent on the specific substitution pattern, making direct extrapolation to the target compound unreliable. For the parent, unsubstituted thiazolidine-2,4-dione, the methylene (B1212753) (-CH₂) protons of the ring typically appear as a singlet around δ 4.13 ppm in DMSO-d₆, while the carbonyl carbons resonate at approximately δ 173.0 and δ 173.8 ppm. The introduction of the 2-chlorophenyl group at the N-3 position would be expected to significantly influence these chemical shifts and introduce characteristic aromatic signals.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry, DART-MS)
Specific mass spectrometry data, such as molecular ion peaks or fragmentation patterns from techniques like High-Resolution Mass Spectrometry (HRMS) for this compound, could not be located in the search results. The molecular formula of the compound is C₉H₆ClNO₂S, which corresponds to a molecular weight of 227.67 g/mol . Mass spectrometry of related but different thiazolidine-2,4-dione derivatives has been used to confirm their molecular formulas. ijpbs.com For the target compound, HRMS would be expected to confirm the molecular ion [M]⁺ or protonated molecule [M+H]⁺ with a high degree of accuracy.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
While IR spectroscopy data for many thiazolidine-2,4-dione derivatives exist, specific data for this compound is not present in the available search results. Generally, the thiazolidine-2,4-dione ring exhibits strong characteristic absorption bands for the two carbonyl (C=O) groups. In various derivatives, these stretches are typically observed in the region of 1660-1780 cm⁻¹. nih.gov For the unsubstituted thiazolidine-2,4-dione, carbonyl peaks are noted around 1734 cm⁻¹ and 1649 cm⁻¹. medcraveonline.com Additional characteristic peaks for the 3-(2-Chlorophenyl) derivative would be expected for aromatic C-H stretching and C-Cl stretching.
X-ray Crystallography for Precise Solid-State Structure Elucidation
There are no X-ray crystallographic studies for this compound reported in the search results. X-ray diffraction has been successfully used to determine the solid-state structure of other thiazolidinone derivatives, providing precise information on bond lengths, bond angles, and intermolecular interactions. Such an analysis for the title compound would definitively confirm the atomic connectivity and reveal the conformation of the thiazolidine ring and the orientation of the 2-chlorophenyl substituent.
Elemental Analysis for Empirical Formula Confirmation
Specific elemental analysis data for this compound is not available in the provided search results. This technique is routinely used to confirm the purity and empirical formula of newly synthesized compounds. For a pure sample of C₉H₆ClNO₂S, the calculated elemental composition would be approximately: Carbon (C) 47.48%, Hydrogen (H) 2.66%, Nitrogen (N) 6.15%, Chlorine (Cl) 15.57%, Oxygen (O) 14.05%, and Sulfur (S) 14.09%. Experimental values for synthesized derivatives are often reported to be within ±0.4% of the calculated values. nih.govijpbs.com
Structure Activity Relationship Sar Studies for 3 2 Chlorophenyl 1,3 Thiazolidine 2,4 Dione Analogs
Conformational and Electronic Impact of the 2-Chlorophenyl Substituent at N3 on Activity Profiles
The presence and position of the chlorophenyl group at the N3 position of the thiazolidine-2,4-dione ring are critical determinants of biological activity. The chlorine atom, being an electron-withdrawing group, significantly influences the electronic properties of the entire molecule. e3s-conferences.org This electronic pull is often essential for the compound's interaction with biological targets. e3s-conferences.org
Studies on various thiazolidinone derivatives have consistently shown that the presence of a halogen substituent on the N3-phenyl ring, particularly at the ortho or para positions, is a feature of the most active compounds in certain therapeutic areas, such as antimycobacterial agents. mdpi.com The 2-chloro (ortho) substitution, as seen in the parent compound, imparts a specific electronic and steric character.
Influence of Substituents and Hybridization at the C5 Position on Biological Responses
The C5 position of the thiazolidine-2,4-dione ring is a primary site for chemical modification to modulate biological activity. nih.gov A common and effective strategy involves the Knoevenagel condensation of the C5 methylene (B1212753) group with various aldehydes, which introduces a benzylidene moiety. This modification changes the hybridization at the C5 position from sp³ to sp², creating a more rigid, planar exocyclic double bond. nih.gov The presence and nature of this C5-ene substituent have a crucial impact on the pharmacological effects of the resulting compounds. nih.gov
The biological response is highly dependent on the nature of the substituents on the aryl ring attached at the C5 position. For example, in a series of antibacterial thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, modifications to the linker connecting the TZD core at C5 to the terminal chlorophenylthiosemicarbazone moiety demonstrated a clear structure-activity relationship. nih.govnih.gov The position of the ester linkage on the formylphenyl ring (ortho, meta, or para) influenced the antibacterial potency. nih.gov Compounds with the linker at the para-position generally showed strong activity against Gram-positive bacteria. nih.gov
The following table details the antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected 5-substituted TZD analogs, illustrating the impact of the substituent pattern on their efficacy against various bacterial strains. nih.govresearchgate.net
| Compound | Substituent at C5 Position | Linker Position | Terminal Group | MIC (mg/L) vs S. aureus | MIC (mg/L) vs S. epidermidis |
|---|---|---|---|---|---|
| Analog 1 | (Z)-ylideneacetate | para | 4-(2-chlorophenyl)thiosemicarbazone | 3.91 | 3.91 |
| Analog 2 | (Z)-ylideneacetate | meta | 4-(2-chlorophenyl)thiosemicarbazone | 7.81 | 7.81 |
| Analog 3 | (Z)-ylideneacetate | ortho | 4-(2-chlorophenyl)thiosemicarbazone | 15.62 | 7.81 |
| Analog 4 | (Z)-ylideneacetate | para | 4-(3-chlorophenyl)thiosemicarbazone | 3.91 | 3.91 |
| Analog 5 | (Z)-ylideneacetate | para | 4-(4-chlorophenyl)thiosemicarbazone | 7.81 | 3.91 |
Role of Linker Moieties and Bridging Units in Modulating Activity and Target Specificity
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to create compounds with enhanced affinity, improved efficacy, or novel mechanisms of action. nih.govmdpi.com In the context of 3-(2-chlorophenyl)-1,3-thiazolidine-2,4-dione analogs, linker moieties and bridging units are used to connect the TZD core to other biologically active fragments, thereby modulating activity and target specificity.
Other examples include the creation of TZD-thiazole hybrids, which have been investigated as inhibitors of human topoisomerases, and TZD-oxadiazole hybrids, which have shown potential as anticancer agents by inhibiting PIM-1 kinase. mdpi.comresearchgate.net These studies underscore the role of the bridging unit in orienting the different pharmacophores correctly to interact with their respective targets, potentially leading to dual-action or multi-target drugs.
Bioisosteric Replacements and their Effects on Activity and Selectivity
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key tactic used to optimize lead compounds. Based on the principle of bioisosterism between sulfur and oxygen atoms, a 1,3,4-thiadiazole (B1197879) ring can act as a bioisostere of a 1,3,4-oxadiazole (B1194373) ring, often resulting in broadly similar biological properties but potentially different selectivity or pharmacokinetic profiles. mdpi.com The sulfur atom in a thiadiazole can impart improved lipid solubility and good tissue permeability compared to its oxadiazole counterpart. mdpi.com
This concept can be applied to linker moieties in TZD hybrids. For instance, replacing a 1,3,4-oxadiazole unit within a bridging chain with a 1,3,4-thiadiazole could modulate the compound's activity and selectivity profile. researchgate.netmdpi.com
Within the core TZD structure itself, bioisosteric replacement is also possible. The thiazolidine-2,4-dione scaffold belongs to a broader class of 4-thiazolidinones. nih.gov Replacing the C2-carbonyl oxygen with sulfur yields 2-thioxo-1,3-thiazolidin-4-one, commonly known as rhodanine. This change significantly alters the electronic distribution and hydrogen bonding capacity of the ring, which in turn affects interactions with biological targets and can lead to a different spectrum of activity. While both scaffolds are prominent in medicinal chemistry, the specific choice between them is crucial for targeting particular diseases.
Correlations Between Specific Structural Features and Identified Biological Targets
However, modifications to the core structure can direct the analogs to entirely different targets. The antibacterial activity of many TZD derivatives, for example, is proposed to stem from the inhibition of cytoplasmic Mur ligases, which are essential enzymes in bacterial cell wall synthesis. nih.gov
The strategy of creating hybrid molecules has further expanded the range of identified targets. The correlation between specific structural features and biological targets is summarized in the table below.
| Structural Feature | Analog Class | Identified Biological Target | Resulting Biological Activity | Source Index |
|---|---|---|---|---|
| Core Thiazolidine-2,4-dione Scaffold | Glitazone-type Analogs | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Antidiabetic | nih.govmdpi.comresearchgate.net |
| C5-linked Thiosemicarbazone Moiety | TZD-Thiosemicarbazone Hybrids | Cytoplasmic Mur Ligases (putative) | Antibacterial | nih.govnih.gov |
| Bridged Thiazole (B1198619) Moiety | TZD-Thiazole Hybrids | Human Topoisomerase I and II | Anticancer | mdpi.com |
| C5-linked Oxadiazole-Phenyl Moiety | TZD-Oxadiazole Hybrids | PIM-1 Kinase | Anticancer | researchgate.net |
This targeted approach, where specific structural features are designed to interact with known enzyme active sites or receptor binding pockets, is fundamental to the rational design of new therapeutic agents based on the this compound scaffold. nih.govmdpi.com
Mechanistic Investigations of Biological Activities in Vitro and Cellular Levels
Enzyme Inhibition Studies
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition
Thiazolidine-2,4-dione derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis. The inhibition of VEGFR-2 signaling is a significant strategy in the development of novel cancer therapies. Several studies have demonstrated the ability of thiazolidinedione derivatives to inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways essential for endothelial cell proliferation and migration.
A series of novel 2,4-dioxothiazolidine derivatives were synthesized and evaluated for their VEGFR-2 inhibitory potential. Among the tested compounds, some demonstrated significant anti-VEGFR-2 efficacy, with IC50 values in the nanomolar to low micromolar range. For instance, a quinoline-thiazolidinedione derivative exhibited an IC50 value of 65.16 nM against VEGFR-2. Another study on isatin (B1672199)–thiazolidinone derivatives reported compounds with remarkable VEGFR-2 inhibition, with IC50 values of 69.1 nM and 85.8 nM. These findings highlight the potential of the thiazolidinedione scaffold in the design of potent VEGFR-2 inhibitors. The substitution pattern on the thiazolidinedione ring has been shown to play a crucial role in the inhibitory activity.
| Compound Derivative | VEGFR-2 IC50 (nM) | Reference |
|---|---|---|
| Quinoline-Thiazolidinedione Derivative | 65.16 | nih.gov |
| Indoline-Thiazolidinedione Derivative (14c) | 81.46 | nih.gov |
| Isatin-Thiazolidinone Derivative (46) | 69.1 | nih.gov |
| Isatin-Thiazolidinone Derivative (47) | 85.8 | nih.gov |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B enhances insulin sensitivity. Thiazolidinedione derivatives have been investigated as PTP1B inhibitors.
Research on benzylidene-2,4-thiazolidinedione derivatives has shown that substitutions on the phenyl ring can lead to potent PTP1B inhibition, with IC50 values in the low micromolar range. One such derivative demonstrated an IC50 of 5.0 μM. nih.gov Furthermore, a study on thiazolidine-2,4-dione/benzazole hybrid compounds revealed a derivative with an IC50 value of 9.6 ± 0.5 μM against PTP-1B. tg.org.au These studies suggest that the thiazolidinedione core can be effectively modified to achieve significant PTP1B inhibition.
| Compound Derivative | PTP1B IC50 (µM) | Reference |
|---|---|---|
| Benzylidene-2,4-thiazolidinedione (Compound 3e) | 5.0 | nih.gov |
| Thiazolidine-2,4-dione/benzazole Hybrid (Compound 1) | 9.6 ± 0.5 | tg.org.au |
Alpha-Amylase and Alpha-Glucosidase Inhibition
Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.gov Several thiazolidine-2,4-dione derivatives have been shown to inhibit these enzymes.
In one study, a series of 3,5-disubstituted-thiazolidine-2,4-dione hybrids were synthesized and evaluated as dual inhibitors of α-amylase and α-glucosidase. nih.gov Certain derivatives displayed potent inhibition of both enzymes, with IC50 values in the micromolar range. For instance, compound 9G from this series showed IC50 values of 9.2 ± 0.092 μM for α-amylase and 5.15 ± 0.0017 μM for α-glucosidase. nih.gov Another study focusing on α-glucosidase inhibition reported a series of thiazolidine-2,4-dione derivatives with potent inhibitory activity, with IC50 values ranging from 5.44 ± 0.13 to 50.45 ± 0.39 μM, which were significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). nih.govmdpi.com
| Compound Derivative | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
|---|---|---|---|
| 3,5-disubstituted-TZD (Compound 9F) | 17.10 ± 0.015 | 9.8 ± 0.047 | nih.govnih.gov |
| 3,5-disubstituted-TZD (Compound 9G) | 9.2 ± 0.092 | 5.15 ± 0.0017 | nih.govnih.gov |
| Thiazolidine-2,4-dione Derivative (Compound 6k) | - | 5.44 ± 0.13 | nih.gov |
| Thiazolidine-2,4-dione Derivative (Compound 6b) | - | 7.72 ± 0.16 | nih.gov |
Lipoxygenase Inhibition Mechanisms
Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Therefore, LOX inhibitors have potential as anti-inflammatory agents. While direct studies on the lipoxygenase inhibition by 3-(2-Chlorophenyl)-1,3-thiazolidine-2,4-dione are scarce, research on related structures provides some insights.
A study on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives demonstrated direct inhibition of 5-lipoxygenase (5-LOX). nih.gov One of the derivatives, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, was identified as a potent 5-LOX inhibitor. nih.gov Another study investigated a series of 5-benzylidene-thiazolidine-2,4-dione derivatives and found that they exhibited lipoxygenase inhibition in the range of 7.7% to 76.3%. nih.govfrontiersin.org These findings suggest that the broader class of thiazole (B1198619) and thiazolidinedione-containing compounds has the potential to inhibit lipoxygenase.
| Compound Class | Lipoxygenase Inhibition | Reference |
|---|---|---|
| N-aryl-4-aryl-1,3-thiazole-2-amines | Direct inhibition of 5-LOX | nih.gov |
| 5-benzylidene-thiazolidine-2,4-diones | 7.7% to 76.3% inhibition | nih.govfrontiersin.org |
Human Topoisomerases I and II Inhibition
Human topoisomerases are essential enzymes for DNA replication, transcription, and repair, making them important targets for anticancer drugs. A study on novel thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids investigated their ability to inhibit human topoisomerases I and II. nih.gov The results indicated that these hybrid molecules could interfere with the activity of these enzymes. One of the synthesized compounds was found to inhibit both topoisomerase I and II, while others were selective for topoisomerase II. nih.gov This suggests that the thiazolidinedione scaffold can be incorporated into molecules designed to target DNA topoisomerases. nih.gov
Cellular Pathway Modulation
The enzymatic inhibitory activities of thiazolidinedione derivatives translate into the modulation of various cellular pathways.
The inhibition of VEGFR-2 by thiazolidinediones directly impacts angiogenesis-related pathways. By blocking VEGFR-2, these compounds can suppress downstream signaling cascades that are vital for the proliferation, migration, and survival of endothelial cells. nih.gov This can lead to an anti-angiogenic effect, which is beneficial in cancer therapy. Thiazolidinediones have been shown to decrease the production of VEGF in human granulosa cells and non-small-cell lung cancer cells, further contributing to their anti-angiogenic potential. nih.govnih.gov
Inhibition of PTP1B by thiazolidinedione derivatives can enhance the insulin signaling pathway. nih.gov PTP1B negatively regulates insulin receptor signaling by dephosphorylating the insulin receptor. nih.gov By inhibiting PTP1B, thiazolidinediones can lead to prolonged activation of the insulin receptor, thereby improving insulin sensitivity and glucose uptake in cells. nih.govjuniperpublishers.com This modulation of the insulin signaling pathway is central to the antidiabetic effects of this class of compounds. nih.gov
Furthermore, thiazolidinediones are well-known agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. tg.org.au Activation of PPARγ by thiazolidinediones leads to the transcriptional regulation of numerous genes involved in adipogenesis, fatty acid uptake, and insulin signaling. tg.org.au This modulation of the PPARγ pathway is a key mechanism behind the insulin-sensitizing effects of thiazolidinediones. tg.org.au
Induction of Apoptosis and Regulation of Cell Cycle Progression
Thiazolidinedione derivatives have been identified as inducers of apoptosis, or programmed cell death, a critical process in eliminating cancerous or damaged cells. The mechanism often involves the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic process. Studies on various cancer cell lines have shown that treatment with TZD derivatives leads to an increase in the activity of key executioner caspases, such as caspase-3. This activation is a downstream event, triggered by a complex interplay of pro- and anti-apoptotic signals.
The induction of apoptosis by these compounds is frequently linked to their ability to regulate the cell cycle. By arresting the cell cycle at specific checkpoints, typically the G1 phase, these compounds can prevent cell proliferation and create conditions favorable for the initiation of apoptosis. This disruption of the normal cell cycle progression is a key component of their anti-proliferative effects observed in vitro.
Modulation of Key Regulatory Gene Expression (e.g., Bcl-2, Survivin, TGF)
The apoptotic activity of this compound analogues is closely tied to their ability to alter the expression of critical regulatory genes. Research has demonstrated that these compounds can significantly down-regulate the expression of key anti-apoptotic genes.
Bcl-2 (B-cell lymphoma 2): The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, like Bcl-2 itself, prevent the release of mitochondrial cytochrome c, a key step in activating caspases. Studies have shown that certain TZD derivatives induce apoptosis by down-regulating the expression of Bcl-2. This reduction in Bcl-2 levels shifts the cellular balance in favor of apoptosis, allowing pro-apoptotic signals to prevail.
Survivin: As a member of the inhibitor of apoptosis protein (IAP) family, survivin plays a dual role in promoting cell proliferation and inhibiting apoptosis. It is often overexpressed in tumor cells. The therapeutic efficacy of TZD compounds has been linked to their ability to suppress the expression of survivin. This down-regulation removes a critical barrier to apoptosis, sensitizing cancer cells to death signals.
The table below summarizes the observed effects of TZD derivatives on key regulatory genes.
| Gene Target | Observed Effect in Cancer Cell Lines | Consequence |
| Bcl-2 | Down-regulation | Promotion of Apoptosis |
| Survivin | Down-regulation | Inhibition of Cell Proliferation, Promotion of Apoptosis |
| TGF-β | Modulation of Signaling Pathway | Context-dependent effects on cell growth and differentiation |
Mechanism of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction
Contrary to inducing oxidative stress, research indicates that the thiazolidine-2,4-dione scaffold is associated with significant antioxidant activity. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these harmful molecules. ROS can damage vital cellular components like DNA, proteins, and lipids.
The mechanism by which TZD derivatives exert their antioxidant effect is believed to involve the scavenging of free radicals. These compounds can donate a proton to reactive oxygen species, thereby neutralizing them and preventing a cascade of oxidative damage. This antioxidant property is a key aspect of their protective effects observed in various in vitro models. Several studies have utilized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method to quantify the antioxidant capacity of these derivatives, with many showing potent activity.
DNA Cleavage Activity and Its Molecular Basis
Certain derivatives of the thiazolidine-2,4-dione class have been shown to possess DNA cleavage capabilities. nih.govnih.gov This activity is a significant mechanism for inducing cytotoxicity in cancer cells, as it directly targets the genetic material required for cell survival and replication.
In vitro studies using plasmid DNA have demonstrated that these compounds can induce the cleavage of supercoiled DNA (Form I) into nicked (Form II) and linear (Form III) forms. nih.gov The efficiency of this cleavage is often concentration-dependent. For instance, studies on 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives showed that at a concentration of 50 μg/mL, partial DNA digestion was observed, while at 150 μg/mL, there was complete digestion of linear DNA and partial digestion of supercoiled DNA. nih.govnih.govresearchgate.net The molecular basis for this activity is thought to involve the interaction of the compound with the DNA structure, potentially through an intercalative mode, which destabilizes the DNA helix and leads to strand breaks. nih.gov Some studies suggest the cleavage may occur via a hydrolytic pathway. researchgate.net
Receptor Binding and Agonistic/Antagonistic Mechanisms (e.g., Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) binding)
One of the most well-characterized mechanisms of action for the thiazolidine-2,4-dione class of compounds is their role as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily that plays a pivotal role in regulating adipogenesis, glucose metabolism, and inflammation.
The TZD core structure is a classic pharmacophore that binds with high affinity to the ligand-binding pocket of PPARγ. Upon binding, the agonist induces a conformational change in the receptor. This change facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The resulting PPARγ-co-activator complex then heterodimerizes with the Retinoid X Receptor (RXR). This entire complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding ultimately modulates the transcription of numerous genes involved in critical metabolic pathways. The agonistic activity at the PPARγ receptor is the primary mechanism behind the insulin-sensitizing effects of TZD-based antidiabetic drugs.
Antimicrobial Mechanisms of Action (in vitro)
Beyond their effects on mammalian cells, thiazolidine-2,4-dione derivatives have also been investigated for their antimicrobial properties.
Antibacterial Activity and Bacterial Target Interactions (e.g., DNA Gyrase)
Derivatives of this compound have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some of the most active hybrid compounds, such as chlorophenylthiosemicarbazone derivatives, has been reported to be as low as 3.91 mg/L.
A primary molecular target for the antibacterial action of some TZD hybrids is bacterial DNA gyrase. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. It introduces negative supercoils into the DNA, a process vital for relieving torsional stress during replication. By inhibiting this enzyme, the compounds prevent the proper management of DNA topology, leading to a breakdown of DNA replication and ultimately causing bacterial cell death. This mechanism is shared with the well-established quinolone class of antibiotics. Molecular docking studies have been used to model the interaction between TZD derivatives and the active site of DNA gyrase, supporting its role as a key bacterial target.
The table below shows the minimum inhibitory concentrations (MIC) for selected thiazolidine-2,4-dione based chlorophenylthiosemicarbazone hybrids against various bacterial strains.
| Bacterial Strain | Compound MIC (mg/L) | Reference Drug MIC (mg/L) |
| Staphylococcus aureus | 3.91 - 15.63 | Oxacillin: 0.78 |
| Staphylococcus epidermidis | 3.91 - 15.63 | Cefuroxime: 1.56 |
| Enterococcus faecalis | 7.81 - 31.25 | Vancomycin: 1.56 |
| Escherichia coli | 15.63 - 62.5 | Cefuroxime: 6.25 |
| Pseudomonas aeruginosa | >125 | Cefuroxime: >125 |
Data is representative of highly active compounds from the studied series.
Antifungal Activity and Fungal Target Interactions (e.g., Inhibition of Germ Tube Formation, Efflux Pump Modulation such as Pdr5)
Thiazolidine-2,4-dione (TZD) derivatives have been identified as a promising class of antifungal agents. Research into their mechanism of action suggests they may exert their effects through multiple pathways, including the disruption of the fungal cell wall, leading to morphological changes. mdpi.com
One critical aspect of the pathogenicity of fungi like Candida albicans is its ability to transition from a yeast to a hyphal form, a process that begins with the formation of germ tubes. The inhibition of this process is a key target for antifungal therapies. Certain hybrid molecules incorporating the thiazolidine-2,4-dione structure have demonstrated significant efficacy in this area. For instance, a hybrid amide derivative of triazole and thiazolidine-2,4-dione, particularly one with a para-chlorobenzylidene substituent, was found to be twice as effective as the conventional antifungal drug voriconazole (B182144) in inhibiting germ tube formation in C. albicans. nih.gov
Another mechanism of fungal resistance to drugs is the active removal of antifungal agents from the cell via efflux pumps. The Pdr5 protein in yeast is a well-known ATP-binding cassette (ABC) transporter that contributes to multidrug resistance. nih.gov Interestingly, while some TZD derivatives can induce an increased level of the Pdr5 efflux pump, the increase is less pronounced than that caused by azole-based drugs. nih.gov This suggests a potentially different interaction with fungal resistance mechanisms, which could be advantageous in overcoming established resistance profiles. The Pdr5 transporter functions by switching between conformations to expel a wide range of substances, a process powered by ATP hydrolysis at one of its two nucleotide-binding sites (NBS). nih.gov The modulation of this pump's activity or expression by TZD compounds is a key area of mechanistic investigation.
Table 1: Antifungal Activity Profile of a Thiazolidine-2,4-dione Hybrid Compound
| Biological Effect | Observation | Comparison |
|---|---|---|
| Germ Tube Inhibition | Highly effective in inhibiting germ tube formation in Candida albicans. | Twice as effective as Voriconazole. nih.gov |
| Efflux Pump Modulation | Caused an increased level of the Pdr5 efflux pump. | The observed increase was lower than that caused by azole drugs. nih.gov |
Antimycobacterial Activity and Synergistic Interactions with Known Agents
The rise of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new therapeutic agents. Thiazolidine-2,4-dione (TZD) has emerged as a valuable scaffold for designing novel antimycobacterial compounds. nih.govresearchgate.net Hybrids combining the TZD core with moieties such as thiosemicarbazone or pyridinecarbohydrazone have shown potent activity against both the reference H37Rv strain and wild clinical isolates of Mtb. nih.govresearchgate.net
A significant finding in this area is the ability of these TZD-based hybrids to act synergistically with existing first-line antituberculosis drugs. nih.govresearchgate.net Studies have demonstrated a synergistic effect when certain TZD derivatives are combined with isoniazid (B1672263) or rifampicin. nih.govresearchgate.net This potentiation of activity is crucial as it could help overcome resistance, reduce required dosages of existing drugs, and potentially shorten treatment durations. The most active compounds from these studies exhibited high antimycobacterial efficacy, with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range. nih.govresearchgate.net This indicates their potential as powerful co-adjuvants in combination therapies for tuberculosis. nih.govresearchgate.net
Table 2: Antimycobacterial Activity of Thiazolidine-2,4-dione (TZD) Hybrids Against M. tuberculosis
| Compound Type | Activity Metric (MIC) | Synergistic Interaction |
|---|---|---|
| TZD-Thiosemicarbazone Hybrids | 0.078–0.283 µM | Demonstrated a synergistic effect with Isoniazid and Rifampicin. nih.govresearchgate.net |
Antileishmanial Activity and Prodrug Bioactivation Pathways
Nitroaromatic compounds have a history of use as antiparasitic agents, often functioning as prodrugs that require bioactivation within the parasite. mdpi.com This mechanism has been explored in the development of TZD derivatives for the treatment of leishmaniasis. Specifically, a series of thiazolidine-2,4-diones bearing a nitrostyryl group at position 5 has been synthesized and evaluated for antileishmanial potential. mdpi.com
Research has shown that these compounds can act as prodrugs that are activated by parasitic enzymes. One particular derivative, identified as compound 14c in the study, demonstrated good antileishmanial activity and low cytotoxicity. mdpi.com Mechanistic studies revealed that this compound is predominantly bioactivated by the parasite's type 1 nitroreductase (NTR), specifically L. donovani nitroreductase 1. mdpi.com This enzymatic reduction of the nitro group is believed to generate cytotoxic metabolites. These reactive metabolites can then form covalent adducts with parasitic biomolecules, leading to cell death. This targeted bioactivation within the parasite is a key factor in the compound's selective activity against Leishmania. mdpi.com
Table 3: Antileishmanial Profile of a Nitrostyrylthiazolidine-2,4-dione Derivative (Compound 14c)
| Target | Activity Metric (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Proposed Mechanism |
|---|---|---|---|---|
| Leishmania infantum (promastigote) | 7 µM mdpi.com | 101 µM (HepG2 cells) mdpi.com | 14 mdpi.com | Prodrug bioactivation by parasitic nitroreductase 1. mdpi.com |
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial in drug design for understanding the binding mechanism and affinity of a ligand within the active site of a protein. amazonaws.com
Docking studies on various TZD derivatives reveal recurrent interaction patterns with key protein targets. For instance, in studies involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy, the TZD scaffold plays a significant role. The 5-benzylidenethiazolidine-2,4-dione motif, a close structural relative to the title compound, consistently occupies the hinge region of the VEGFR-2 active site, forming crucial bonds with the amino acid Cys917. nih.gov The carbonyl group at position-2 of the TZD ring has also been noted to form hydrogen bonds with residues like Lysine866. rsc.org
Similarly, when docked against Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key receptor in diabetes treatment, the TZD core is instrumental. It has been shown to establish multiple hydrogen bonds with key residues such as Serine289 and Arginine288. mdpi.com The N-substituted phenyl ring, analogous to the 2-chlorophenyl group in the title compound, typically orients into a hydrophobic pocket, engaging in hydrophobic interactions with surrounding residues. mdpi.com For example, a p-chlorophenyl group has been observed to form hydrophobic interactions with Leu889 in VEGFR-2. plos.org These interactions are fundamental to the stability and affinity of the ligand-protein complex.
| Target Protein | TZD Derivative Interacting Moiety | Key Interacting Residues | Type of Interaction |
| VEGFR-2 | 5-Benzylidenethiazolidine-2,4-dione | Cys919, Cys917 | Hydrogen Bond |
| Thiazolidine-2,4-dione C=O | Lysine866, Asp1046, Glu885 | Hydrogen Bond | |
| p-Chlorophenyl group | Leu889 | Hydrophobic | |
| PPAR-γ | Thiazolidine-2,4-dione | Serine289, Arginine288, Gly284 | Hydrogen Bond |
| Phenyl ring | Cysteine285, Phenylalanine363, Isoleucine341 | Hydrophobic |
The primary output of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or binding free energy in kcal/mol. nih.gov Lower (more negative) values typically indicate a higher binding affinity. Studies on a wide range of TZD derivatives have reported significant binding affinities for various protein targets.
For example, against the PPAR-γ receptor, various 5-benzylidene TZD derivatives showed binding free energies ranging from -5.021 to -7.765 kcal/mol. nih.gov In another study, a TZD derivative with a naphthalen-1-ylmethylene group exhibited a high docking score of -31.6617 kJ/mol against PPAR-γ, which was superior to the reference drug rosiglitazone (B1679542) (-19.891 kJ/mol). benthamdirect.com Against VEGFR-2, TZD derivatives have shown affinity values as strong as -26.60 kcal/mol. nih.gov These computational results suggest that the TZD scaffold, including derivatives like 3-(2-Chlorophenyl)-1,3-thiazolidine-2,4-dione, is a promising candidate for strong interactions with various biological receptors.
| TZD Derivative Class | Target Protein | Binding Affinity Range (kcal/mol) | Reference Compound | Reference Affinity (kcal/mol) |
| (Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene) thiazolidin-3-yl)-N-phenylacetamides | PPAR-γ | -7.642 to -7.765 | Pioglitazone | -8.558 |
| Sulfonylthiourea-TZDs | VEGFR-2 | Up to -138.79 | Sorafenib | - |
| Sulfonylthiourea-TZDs | PPAR-γ | Up to -94.38 | Rosiglitazone | - |
| 5-(naphthalen-1-ylmethylene)-TZD | PPAR-γ | -8.75 (converted from -31.66 kJ/mol) | Rosiglitazone | -5.50 (converted from -19.89 kJ/mol) |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the physical movement of atoms and molecules over time, offering a dynamic view of the ligand-protein complex that complements the static picture from molecular docking.
MD simulations are frequently used to assess the stability of a docked protein-ligand complex. A key metric is the Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand over the simulation period. Stable RMSD trajectories, with fluctuations typically under 4 Å for small globular proteins, indicate that the complex remains in a stable conformational state. nih.gov
In simulations of TZD derivatives complexed with PPAR-γ, RMSD values were observed to be less than 4 Å over a 100 ns trajectory, confirming the stability of the binding. nih.gov Similarly, high RMSD values can signal instability or significant conformational shifts within the protein-ligand complex. rsc.org Binding free energy can also be calculated from MD trajectories using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA), which has confirmed strong binding energies for TZD derivatives with their target proteins. researchgate.net These simulations confirm that TZD derivatives can form stable and lasting interactions within the binding pockets of their target receptors. nih.govrsc.org
MD simulations also allow for the analysis of the conformational behavior of both the ligand and the receptor in a simulated physiological environment. amazonaws.com Studies on TZD derivatives have shown how these molecules can induce specific conformational changes in the target protein upon binding. The analysis of intermolecular contacts throughout the simulation reveals the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, simulations have shown TZD derivatives maintaining H-bonds and forming stable water bridges with residues in the PPAR-γ active site, including Ile281, Cys285, and Leu330. nih.gov These dynamic analyses are crucial for confirming that the binding mode predicted by docking is maintained over time in a more realistic, solution-phase environment.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.net For TZD derivatives, DFT has been used to analyze molecular geometry, electronic properties, and the effects of different substituents. researchgate.netresearchgate.net
DFT calculations help in understanding the intrinsic electronic characteristics of the molecule, such as the distribution of electron density, which is visualized through the Molecular Electrostatic Potential (MEP). researchgate.netresearchgate.net These calculations can identify the regions of the molecule that are most likely to engage in electrophilic or nucleophilic interactions, providing a rationale for the observed binding modes in docking studies. researchgate.net Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in describing chemical reactivity. researchgate.net Such theoretical studies have confirmed that the TZD scaffold possesses promising electronic and chemical properties for drug design. researchgate.netnih.gov Conformational analysis via DFT has also been used to determine the most energetically favorable isomers of TZD derivatives, complementing experimental data from techniques like 2D-NMR. mdpi.comnih.gov
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of this compound and its analogs is frequently investigated using quantum mechanical methods, such as Density Functional Theory (DFT). mdpi.com These studies provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical reactivity and biological interactions. Key descriptors derived from these analyses include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).
The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Other calculated properties, such as charge density, spin density, and electrostatic potential, help to map out the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. ekb.egresearchgate.net These computational approaches serve as powerful tools for correlating molecular structure with chemical behavior. ekb.eg
| Charge Density | Describes the distribution of charge over the atoms in the molecule. ekb.egresearchgate.net |
Optimization of Molecular Geometries and Energy Landscapes
Before electronic properties can be accurately calculated, the most stable three-dimensional conformation of the molecule must be determined. This process, known as geometry optimization, involves using computational methods to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. ekb.eg Techniques range from faster semi-empirical calculations (like AM1) to more computationally intensive ab initio and DFT methods. mdpi.comekb.eg
The optimization process yields the lowest energy structure, providing precise information on bond lengths, bond angles, and dihedral angles. For flexible molecules, multiple low-energy conformations may exist, and exploring the energy landscape can identify the most probable shapes the molecule will adopt. Molecular dynamics (MD) simulations can further explore the conformational space and assess the stability of the molecule and its complexes with biological targets, such as proteins, over time. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govpsu.edu For derivatives of the thiazolidine-2,4-dione scaffold, QSAR models have been developed to predict various activities, including antihyperglycemic and enzyme inhibitory effects. mdpi.comnih.gov
The process begins by calculating a range of molecular descriptors for a set of related compounds with known activities. These descriptors can be categorized as electronic, steric, hydrophobic, and topological. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to generate an equation that links a combination of these descriptors to the observed biological activity. mdpi.com
A robust QSAR model not only explains the activity of the known compounds but can also predict the activity of new, unsynthesized molecules. mdpi.com The predictive power of these models is rigorously tested through internal and external validation techniques, such as the leave-one-out (LOO) cross-validation method. mdpi.com Successful QSAR studies can identify the key physicochemical properties required for high activity, guiding the design of more potent analogs of this compound. nih.gov
Table 2: Representative Descriptors Used in QSAR Models for Thiazolidine-2,4-diones
| Descriptor Type | Example Descriptors | Description |
|---|---|---|
| Hydrophobic | Log P | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. ekb.eg |
| Topological | Wiener Index, Kier & Hall Indices | Numerical values derived from the graph representation of the molecule, describing size, shape, and branching. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Quantify electronic aspects of the molecule, such as polarity and reactivity. mdpi.com |
| Structural | Molecular Weight, Surface Area, Volume | Describe the physical dimensions and size of the molecule. ekb.eg |
Pharmacophore Modeling and Virtual Screening for Ligand Discovery
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model for a class of compounds like thiazolidine-2,4-diones typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov
Once a reliable pharmacophore model is generated, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process known as virtual screening. This allows for the identification of novel molecules that fit the pharmacophore and are therefore likely to be active at the target of interest, such as protein kinases like VEGFR-2. nih.govnih.gov This approach significantly accelerates the discovery of new lead compounds by focusing synthetic efforts on molecules with a higher probability of success. researchgate.net
In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, and Computational Toxicity Prediction)
Before a compound can be considered a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational methods are now routinely used to predict these properties early in the drug discovery process, saving time and resources. nih.govnih.gov For this compound and its derivatives, various in silico models can estimate key pharmacokinetic and toxicity parameters.
These predictions often begin with an assessment of "drug-likeness," commonly evaluated using frameworks like Lipinski's Rule of Five, which identifies compounds with physicochemical properties consistent with good oral absorption. nih.govplos.org More specific models can predict human intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding (PPB), interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicities. nih.govnih.gov These predictive studies help to prioritize compounds that not only have high potency but also a suitable profile for in vivo efficacy. nih.govresearchgate.net
Table 3: Commonly Predicted In Silico ADMET Properties
| Property | Description | Importance |
|---|---|---|
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. | Essential for oral bioavailability. |
| Caco-2 Permeability | An in vitro model used to predict intestinal absorption of drugs. nih.gov | High permeability often correlates with good absorption. |
| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the BBB and enter the central nervous system. | Crucial for CNS-targeting drugs; to be avoided for peripherally acting drugs. |
| Plasma Protein Binding (PPB) | Estimates the degree to which a compound binds to proteins in the blood. | Affects the free concentration of the drug available to act on its target. |
| CYP450 Inhibition | Predicts interaction with key metabolic enzymes. | Inhibition can lead to drug-drug interactions and altered metabolism. |
| Ames Test Prediction | Predicts the mutagenic potential of a compound. | A key indicator of potential carcinogenicity. |
| hERG Inhibition | Predicts the potential to block the hERG potassium channel. | A critical indicator for potential cardiotoxicity. |
Preclinical Biological Evaluation in Model Systems Non Human
In Vitro Cytotoxicity Evaluation in Defined Cancer Cell Lines
The thiazolidine-2,4-dione (TZD) scaffold is a recurring motif in compounds investigated for their anticancer potential. While direct cytotoxic data for 3-(2-Chlorophenyl)-1,3-thiazolidine-2,4-dione is not extensively documented, numerous studies on related analogs demonstrate a range of cytotoxic activities against various human cancer cell lines.
Derivatives of TZD have been shown to suppress the growth of several cancer cell lines, including those of the breast, colon, and prostate, in both in vitro and in vivo settings. For instance, certain 5-benzylidene thiazolidine-2,4-dione derivatives have demonstrated anticancer activity against murine leukemia (L1210), human T lymphocyte (CEM), and human cervix carcinoma (HeLa) cells. Another study highlighted the antiproliferative activity of 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogs against a wide panel of cancer cell lines.
The presence and position of a chlorine atom on the phenyl ring can significantly influence cytotoxicity. For example, 3-(3,5-dichlorophenyl)-2,4-thiazolidine-2,4-dione (DCPT), a compound with a different chlorine substitution pattern, was found to be cytotoxic in human hepatoma HepG2 cells. This cytotoxicity was observed to be enhanced in HepG2 cells engineered to express the metabolic enzyme CYP3A4, suggesting that metabolic activation may play a role in the toxic effects of some TZD derivatives.
The table below summarizes the cytotoxic activity of various thiazolidine-2,4-dione derivatives against a selection of cancer cell lines, illustrating the broad anticancer potential of this class of compounds.
| Derivative Class | Cell Line | Activity Metric | Result |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Leukemia (SR) | GI50 | 2.04 µM |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Non-Small Cell Lung Cancer (NCI-H522) | GI50 | 1.36 µM |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Colon Cancer (COLO 205) | GI50 | 1.64 µM |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | CNS Cancer (SF-539) | GI50 | 1.87 µM |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Melanoma (SK-MEL-2) | GI50 | 1.64 µM |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Ovarian Cancer (OVCAR-3) | GI50 | 1.87 µM |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Renal Cancer (RXF 393) | GI50 | 1.15 µM |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Prostate Cancer (PC-3) | GI50 | 1.90 µM |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Breast Cancer (MDA-MB-468) | GI50 | 1.11 µM |
Comprehensive In Vitro Antimicrobial Spectrum Analysis
Thiazolidine-2,4-dione derivatives have been a subject of interest in the search for new antimicrobial agents due to their broad spectrum of activity. Research has explored their efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal and mycobacterial strains.
In the context of antifungal activity, certain TZD derivatives have shown promise. For instance, (5E)-5-(2-chlorobenzylidene)-3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione, a more complex molecule containing the 2-chlorobenzylidene moiety, was synthesized and evaluated, with some analogs in the series showing moderate activity against fungal strains. researchgate.net
Furthermore, the TZD scaffold has been investigated for its antimycobacterial potential. thepharmajournal.com Hybrids of TZD with thiosemicarbazone have been synthesized and tested against Mycobacterium tuberculosis, with some derivatives showing high activity. nih.gov These findings suggest that the TZD core can be a valuable template for the development of new antitubercular agents. thepharmajournal.comnih.gov
The table below presents a summary of the antimicrobial activity of selected TZD derivatives.
| Derivative Class | Target Organism(s) | Activity Metric | Noteworthy Results |
| TZD-chlorophenylthiosemicarbazone hybrids | Gram-positive bacteria | MIC | As low as 3.91 mg/L |
| TZD-chlorophenylthiosemicarbazone hybrids | Gram-negative bacteria | MIC | Generally inactive |
| TZD Mannich bases (e.g., with 2-chlorobenzylidene) | Bacteria and Fungi | - | Some derivatives showed moderate activity |
| TZD-thiosemicarbazone hybrids | Mycobacterium tuberculosis H37Ra | MIC | 0.031-64 µg/mL |
In Vitro Antioxidant Activity Assessments
The potential of thiazolidine-2,4-dione derivatives as antioxidant agents has been explored through various in vitro assays. These studies are crucial as oxidative stress is implicated in numerous pathological conditions. The antioxidant capacity of these compounds is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as ferric reducing antioxidant power (FRAP) tests. physiology.orgrsc.org
Research has indicated that the antioxidant activity of TZD derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. For example, the presence of a chloro group on the phenyl ring at the N3 position of the thiazolidin-4-one core has been shown to have a positive influence on antioxidant properties. nih.gov Phenolic derivatives of thiazolidine-2,4-dione, particularly those with multiple hydroxyl groups on the benzylidene moiety, have demonstrated potent antiradical and electron-donating activities, in some cases comparable to standard antioxidants like ascorbic acid. nih.gov
The table below summarizes the findings from various in vitro antioxidant assays performed on different classes of thiazolidine-2,4-dione derivatives.
| Derivative Class | Assay | Key Findings |
| Thiazolidin-4-ones with a xanthine moiety | DPPH, ABTS, Ferric reducing power | Chloro substitution on the N3-phenyl ring enhanced antioxidant activity. |
| Phenolic derivatives of TZD | DPPH, FRAP, TAC, Fe2+ Chelation | Polyphenolic compounds showed potent antiradical and electron-donating activities. |
| TZD-thiadiazole conjugates | DPPH | Some derivatives exhibited good radical scavenging activity. |
Evaluation in Specific Animal Models for Disease Mechanism Insights
In the context of metabolic diseases, various TZD derivatives have been evaluated in rodent models of diabetes and insulin (B600854) resistance. nih.gov For example, in alloxan-induced diabetic rats, certain TZD derivatives have been shown to regulate blood glucose levels and improve lipid profiles after a period of treatment. These effects are often attributed to their activity as ligands for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. nih.gov Studies in high-carbohydrate diet-induced insulin-resistant mice have shown that some thiazolidin-4-ones can attenuate hyperglycemia, hyperinsulinemia, and hypertriglyceridemia.
The fruit fly, Drosophila melanogaster, has also been utilized as a genetic model to assess the antihyperglycemic effects of novel TZD hybrids, demonstrating the utility of this model for rapid in vivo screening. nih.gov
For anti-infective research, a study using the nematode Caenorhabditis elegans as a host in an in vivo infection model demonstrated that certain thiazolidine-2,4-dione derivatives could increase the survival of the nematode when infected with multidrug-resistant Staphylococcus aureus. physiology.org This indicates the potential of this class of compounds to combat bacterial infections in a whole-organism context.
| Model System | Disease/Condition Studied | Compound Class | Key Findings |
| Rats (alloxan-induced diabetes) | Diabetes, Hyperlipidemia | Thiazolidine-2,4-dione derivatives | Regulation of blood glucose and lipid levels. |
| Mice (high-carbohydrate diet) | Insulin Resistance, Metabolic Syndrome | Thiazolidin-4-one derivatives | Attenuation of hyperglycemia, hyperinsulinemia, and hypertriglyceridemia. |
| Drosophila melanogaster | Hyperglycemia | Thiazolidinedione-oxadiazole hybrids | Potent antidiabetic activity observed. nih.gov |
| Caenorhabditis elegans | Staphylococcus aureus infection | Thiazolidine-2,4-dione derivatives | Increased survival of the infected host. physiology.org |
Future Research Directions and Unexplored Potential in Chemical Biology
Rational Design of Novel 1,3-Thiazolidine-2,4-dione Scaffolds with Enhanced Selectivity and Potency
The rational design of new TZD derivatives is a cornerstone of future research, aiming to create compounds with superior efficacy and target specificity. A key strategy involves leveraging structure-activity relationship (SAR) data to guide molecular modifications. mdpi.com For instance, research has shown that substitutions at the 5-position of the TZD ring are critical for modulating biological activity. The classic Knoevenagel condensation reaction is frequently used to introduce 5-arylidene groups, and the nature of the substituents on this aromatic ring significantly influences the compound's potency and target profile. researchgate.netnih.gov
Future design strategies will focus on:
Hybrid Molecule Synthesis: Integrating the TZD scaffold with other known pharmacophores to create hybrid molecules with synergistic or dual-action effects. mdpi.com For example, combining TZD with moieties like acridine (B1665455) or benzothiazole (B30560) has been explored to develop potent anticancer or aldose reductase inhibitors, respectively. mdpi.comtandfonline.com
Isosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties to improve metabolic stability, reduce off-target effects, and enhance binding affinity.
Conformational Locking: Introducing structural constraints to lock the molecule into a specific bioactive conformation, thereby increasing its selectivity for a particular target receptor or enzyme.
An in-depth analysis of SAR has revealed that the introduction of electron-withdrawing groups on the benzylidene ring can enhance the cytotoxic profiles of TZD derivatives against cancer cell lines. mdpi.com Conversely, modifications at the N3 position of the TZD ring can be tailored to target different biological pathways. mdpi.com These insights provide a roadmap for the rational design of next-generation TZD compounds.
| Modification Position | Substituent Type | Observed Effect on Biological Activity | Reference Example |
|---|---|---|---|
| 5-position (benzylidene ring) | Electron-withdrawing groups (e.g., -CN, -NO2) | Increased anticancer potency. mdpi.comresearchgate.net | 2-cyano phenyl group showed significant cytotoxic activity. researchgate.net |
| 5-position (benzylidene ring) | Methoxy or Ethoxy groups (-OCH3, -OC2H5) | Modulated potency and selectivity against cancer cell lines. mdpi.comresearchgate.net | 3-methoxy/3-ethoxy substitutions increased activity against LNCaP cells. researchgate.net |
| N3-position | Acridine core | Enhanced antiproliferative activity. mdpi.com | Integration of acridine into TZD frameworks. mdpi.com |
| N3-position | Incorporation of 2-chloro-N-substituted acetamide (B32628) | Targeting VEGFR-2 for anticancer activity. nih.gov | Synthesis of TZD-2-oxoindoline hybrids. nih.gov |
Identification and Validation of Novel Biological Targets for Thiazolidine-2,4-dione Derivatives
While peroxisome proliferator-activated receptor-gamma (PPARγ) is the most well-known target for antidiabetic TZDs, extensive research has demonstrated that these compounds can interact with a multitude of other biological targets, independent of PPARγ activation. researchgate.netmdpi.com This opens up vast therapeutic possibilities for diseases ranging from cancer to microbial infections and inflammatory conditions. nih.gov
Future research will be directed towards:
Target Deconvolution: Employing chemoproteomics and other advanced biochemical techniques to systematically identify the direct binding partners of bioactive TZD derivatives within the cell.
Pathway Analysis: Investigating the impact of TZDs on various cellular signaling pathways. Studies have already implicated TZDs in the modulation of critical cancer-related pathways such as PI3K/Akt and Raf/MEK/ERK. researchgate.netnih.gov
Enzyme Inhibition: Screening TZD libraries against panels of enzymes to discover novel inhibitors. For example, TZDs have been identified as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications, and vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. tandfonline.comnih.gov
The anticancer potential of TZDs is a particularly active area of investigation. Derivatives have been shown to suppress the growth of various cancer cell lines, including breast, colon, prostate, and lung cancer. nih.gov The validation of novel targets such as MurD ligase for antibacterial applications and various kinases in cancer signaling cascades will be crucial for the clinical translation of these findings. nih.govresearchgate.net
Development of Advanced and Efficient Synthetic Methodologies for Complex Analogs
The synthesis of the TZD core and its derivatives has been well-established for over a century. researchgate.net However, the demand for structurally complex and diverse analogs necessitates the development of more advanced and efficient synthetic strategies. Traditional methods often involve multi-step procedures, which can be time-consuming and generate significant waste.
Future efforts in synthetic chemistry will focus on:
Green Chemistry Approaches: Developing solvent-free reactions or using environmentally benign solvents to reduce the ecological impact of synthesis. researchgate.net Techniques like mechanical grinding have been successfully employed for the synthesis of 1,3-thiazolidin-4-ones. researchgate.net
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, often leading to cleaner reactions and higher yields compared to conventional heating methods. bohrium.comresearchgate.net
Multi-Component Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the final product, which significantly improves efficiency by reducing the number of synthetic steps and purification processes. bohrium.com
Combinatorial Chemistry: Generating large libraries of TZD analogs by systematically varying the substituents at different positions of the scaffold, facilitating high-throughput screening for biological activity.
These advanced methodologies will not only streamline the production of known TZD derivatives but also enable the creation of novel, complex molecular architectures that are inaccessible through traditional synthetic routes, thereby expanding the chemical space for drug discovery. bohrium.comeurekaselect.com
Integration of State-of-the-Art Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rational and cost-effective way to design and screen potential drug candidates before their synthesis. jddhs.com For TZD derivatives, these approaches are crucial for predicting biological activity, understanding mechanisms of action, and optimizing lead compounds.
Key computational techniques being integrated into TZD research include:
Molecular Docking: Simulating the binding of TZD derivatives to the active sites of target proteins to predict binding affinity and interaction modes. This helps in prioritizing compounds for synthesis and biological testing. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: Assessing the stability of ligand-protein complexes over time, providing a more dynamic and realistic view of the molecular interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of TZD compounds with their biological activity, enabling the prediction of potency for newly designed analogs. jddhs.com
In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new TZD derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov
The synergy between these computational predictions and experimental validation creates a more efficient and rational drug design workflow. jddhs.com This integrated approach accelerates the identification of lead compounds and provides deep insights into the molecular basis of their activity, guiding further optimization efforts. jddhs.com
| Computational Method | Application in TZD Research | Key Outcome |
|---|---|---|
| Molecular Docking | Investigate binding modes and interactions with target proteins (e.g., PPAR-γ, VEGFR-2). nih.govnih.gov | Prediction of binding affinity; identification of key amino acid interactions. researchgate.net |
| Molecular Dynamics (MD) | Assess the stability of TZD-protein complexes. nih.gov | Confirmation of stable binding and interaction patterns over time. nih.gov |
| ADMET Prediction | Analyze drug-like properties according to Lipinski's rule of five; predict permeability and metabolism. nih.gov | Early identification of compounds with favorable pharmacokinetic profiles. nih.gov |
| QSAR | Correlate structural features with biological activity to guide the design of new analogs. jddhs.com | Predictive models for potency and selectivity. researchgate.net |
Exploration of Multi-Targeting Strategies and Polypharmacology for Complex Biological Systems
Complex diseases such as cancer and metabolic syndrome are often driven by multiple, interconnected biological pathways. researchgate.net Consequently, drugs that act on a single target may have limited efficacy or be susceptible to resistance. The TZD scaffold is an ideal platform for developing multi-targeted agents or exploring polypharmacology, where a single compound is designed to modulate several targets simultaneously. nih.gov
The structural versatility of the TZD nucleus allows for the incorporation of different pharmacophoric features, enabling a single molecule to interact with multiple receptors or enzymes. nih.gov For instance, novel TZD derivatives have been designed as dual inhibitors of targets like EGFR and VEGFR-2, which are both crucial for tumor growth and angiogenesis. nih.gov
Future research in this area will focus on:
Rational Design of Multi-Target Ligands: Intentionally designing TZD hybrids that combine functionalities to hit distinct, disease-relevant targets. nih.gov
Systems Biology Approaches: Using a holistic approach to understand how TZD derivatives affect complex cellular networks, rather than focusing on isolated targets.
Therapeutic Applications in Complex Diseases: Investigating the potential of multi-targeted TZDs to provide more robust and durable therapeutic effects in cancer, neurodegenerative diseases, and inflammatory disorders by simultaneously blocking redundant or compensatory signaling pathways. researchgate.net
The exploration of polypharmacology represents a paradigm shift from the "one-target, one-drug" model and holds immense promise for developing more effective treatments for multifactorial diseases. researchgate.netnih.gov The TZD scaffold, with its proven ability to serve as a nucleus for multi-targeted agents, is expected to be at the forefront of this exciting research direction. nih.gov
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(2-Chlorophenyl)-1,3-thiazolidine-2,4-dione?
Methodological Answer: The synthesis typically involves cyclocondensation of 2-chlorobenzaldehyde derivatives with thiourea or its analogs. Key parameters include:
- Solvent Choice : Tetrahydrofuran (THF) is preferred for its ability to dissolve both polar and non-polar intermediates, as demonstrated in analogous thiazolidinedione syntheses .
- Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel plates (e.g., ethyl acetate/hexane eluent) is used to track reaction progress .
- Purification : Column chromatography (silica gel, gradient elution) effectively isolates the product from byproducts like triethylammonium chloride .
Q. How can researchers confirm the purity and identity of synthesized this compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : and NMR can validate the presence of the chlorophenyl group (aromatic protons at δ 7.2–7.8 ppm) and the thiazolidinedione ring (carbonyl signals at δ 170–175 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 242.0 for CHClNOS) .
- Melting Point Analysis : Sharp melting points (e.g., 165–167°C) indicate purity .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemical uncertainties. For example, analogous thiazolidinediones show bond angles of 108–112° for the thiazolidine ring and dihedral angles of 15–25° between the chlorophenyl and heterocyclic moieties .
- Comparative Analysis : Overlay experimental NMR data with computational (DFT) predictions to identify discrepancies caused by tautomerism or conformational flexibility .
Q. What strategies are effective for designing biologically active analogs of this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the para-position of the phenyl ring to enhance metabolic stability .
- Replace the thiazolidinedione core with oxadiazole or thiadiazole rings to modulate pharmacokinetic properties .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like PPAR-γ or antimicrobial enzymes .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. mass spectrometry)?
Methodological Answer:
- Hypothesis Testing :
- Impurity Check : Re-purify the compound via recrystallization (e.g., using DMSO/water mixtures) to eliminate salts or byproducts .
- Tautomerism Investigation : Variable-temperature NMR (VT-NMR) detects equilibrium between keto-enol forms, which may explain split signals .
- Cross-Validation : Use multiple techniques (e.g., IR for carbonyl verification, elemental analysis for C/H/N ratios) to reconcile discrepancies .
Q. What experimental designs are recommended for evaluating the compound’s biological activity?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Testing : Follow CLSI guidelines for MIC (minimum inhibitory concentration) determination against S. aureus or E. coli .
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells, with IC values normalized to positive controls (e.g., doxorubicin) .
- Controls : Include solvent-only controls (e.g., DMSO ≤0.1%) to rule out vehicle toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
